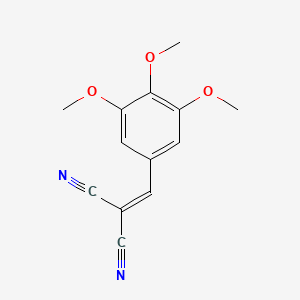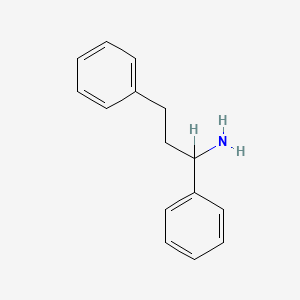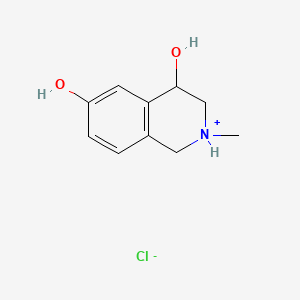
1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride” is a compound with the empirical formula C10H13NO2 · HCl . It has a molecular weight of 215.68 . This compound is also known by its synonyms: 2-Methyl-1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8 (12)4-9 (7)10 (13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H . The canonical SMILES string is C [NH+]1CC (C2=C (C1)C=CC (=C2)O)O. [Cl-] .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.67 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 215.0713064 g/mol . The topological polar surface area of the compound is 44.9 Ų . The compound has a heavy atom count of 14 .
Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis Techniques and Derivative Compounds : 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride has been a subject of interest in the synthesis of various derivatives. For instance, substituted 1-methyl-3,4-dihydro-isoquinolines can be converted to acetophenomes, which are intermediates for synthesizing various substituted tetrahydro-isoquinolines, showing properties like analgesic and spasmolytic effects (Brossi et al., 1960).
Pharmacological Effects
- Anticonvulsant and Neuroprotective Properties : Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit anticonvulsant activity against seizures induced in mice. One specific compound, FR115427, showed effective anticonvulsant properties and protected hippocampal neurons from ischemia-induced neuronal degeneration (Ohkubo et al., 1996).
Electrochemical Studies
- Role in Electrochemical Studies : The electrochemical oxidation of compounds like salsolinol (related to 1,2,3,4-tetrahydro-2-methyl-4,6-isoquinolinediol) has been studied in aqueous solutions. These studies are significant for understanding the potential relationships of such oxidation reactions to nervous system damage caused by chronic conditions like alcoholism (Fa & Dryhurst, 1991).
Analgesic and Anti-Inflammatory Effects
- Analgesic and Anti-Inflammatory Research : Research on isoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolines, indicates their potential as non-narcotic analgesics. For example, a specific derivative showed pronounced anti-inflammatory effect and was more effective than diclofenac sodium, a commonly used anti-inflammatory drug (Rakhmanova et al., 2022).
Neuroprotective Compounds
- Potential in Neuroprotection : Compounds derived from the embryo of Nelumbo nucifera seeds, including 1,2,3,4-tetrahydro-7,8-isoquinolinediol, have shown neuroprotective activity against glutamate-induced cell death. These findings underscore the relevance of isoquinoline derivatives in neuroprotective research (Weon & Ma, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride involves the reduction of the corresponding nitro compound followed by cyclization.", "Starting Materials": [ "2-Methyl-4,5-dinitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Reduction of 2-Methyl-4,5-dinitrophenol with sodium borohydride in methanol to yield 2-Methyl-4,5-diaminophenol", "Treatment of 2-Methyl-4,5-diaminophenol with hydrochloric acid to yield 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride", "Cyclization of 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride with sodium hydroxide to yield the final product" ] } | |
| 57196-61-9 | |
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H |
Clé InChI |
NQWCCJZOYHZSNW-UHFFFAOYSA-N |
SMILES |
C[NH+]1CC(C2=C(C1)C=CC(=C2)O)O.[Cl-] |
SMILES canonique |
CN1CC(C2=C(C1)C=CC(=C2)O)O.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-3-phenylprop-2-enyl]butanedioic acid](/img/structure/B3053876.png)

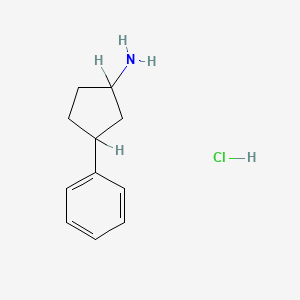
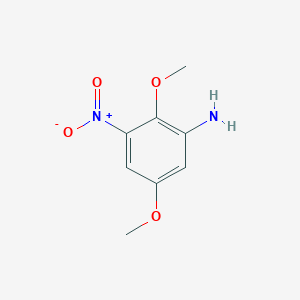
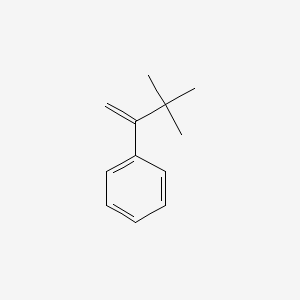





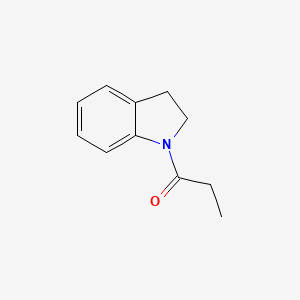
![4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde](/img/structure/B3053895.png)
